molecular formula C13H18BrNO B7555269 N-(3-Bromobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine

N-(3-Bromobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine

Cat. No. B7555269
M. Wt: 284.19 g/mol
InChI Key: VYPVWNWJGMVBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Bromobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of tetrahydro-2H-pyran, which is a commonly used scaffold in drug design due to its structural diversity and pharmacological properties.

Scientific Research Applications

N-(3-Bromobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have activity against various disease targets such as cancer, inflammation, and neurological disorders. The compound has been tested in vitro and in vivo for its anticancer activity and has shown promising results. It has also been studied for its anti-inflammatory activity and has shown to inhibit the production of pro-inflammatory cytokines. In addition, the compound has been tested for its neuroprotective activity and has shown to protect against neurotoxicity induced by various agents.

Mechanism of Action

The mechanism of action of N-(3-Bromobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine is not fully understood. However, it is believed to act by modulating various signaling pathways involved in disease progression. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation.
Biochemical and physiological effects:
N-(3-Bromobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, the compound has been shown to protect against neurotoxicity induced by various agents.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-Bromobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine in lab experiments include its high purity and yield, as well as its potential applications in medicinal chemistry. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(3-Bromobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine. One direction is to further explore its potential applications in medicinal chemistry, particularly in the treatment of cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective analogs. Additionally, further studies are needed to evaluate its potential side effects and toxicity.

Synthesis Methods

The synthesis of N-(3-Bromobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine involves a multi-step reaction sequence. The starting material is tetrahydro-2H-pyran, which is reacted with 3-bromobenzyl bromide in the presence of a base to form the intermediate product. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, N-(3-Bromobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine. The synthesis method has been optimized to yield high purity and high yield of the final product.

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-1-(oxan-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-13-3-1-2-12(8-13)10-15-9-11-4-6-16-7-5-11/h1-3,8,11,15H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPVWNWJGMVBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine

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